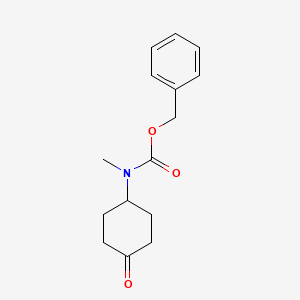

Benzyl methyl4-oxocyclohexylcarbamate

Description

Benzyl methyl4-oxocyclohexylcarbamate (CAS: 400899-75-4) is a carbamate derivative featuring a benzyl group attached to a carbamate nitrogen, which is further linked to a 4-oxocyclohexyl moiety. The compound’s structure includes a methyl group on the carbamate nitrogen, distinguishing it from simpler cyclohexylcarbamates. Carbamates are widely utilized in medicinal and synthetic chemistry due to their stability, bioactivity, and versatility as intermediates.

Propriétés

IUPAC Name |

benzyl N-methyl-N-(4-oxocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-16(13-7-9-14(17)10-8-13)15(18)19-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLHSNARCZDJCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC(=O)CC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl methyl4-oxocyclohexylcarbamate typically involves the reaction of benzyl alcohol with methyl 4-oxocyclohexylcarbamate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the carbamate linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of Benzyl methyl4-oxocyclohexylcarbamate may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like flow chemistry to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl methyl4-oxocyclohexylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .

Applications De Recherche Scientifique

There appears to be a typo in the query, as the requested compound name "Benzyl methyl4-oxocyclohexylcarbamate" does not match any of the search results. The search results refer to "Benzyl (4-oxocyclohexyl)carbamate". Assuming the user meant "Benzyl (4-oxocyclohexyl)carbamate," here is a detailed article focusing on its applications:

Benzyl (4-oxocyclohexyl)carbamate, also known as 4-N-Cbz-cyclohexanone, is a carbamate compound with the molecular formula and a molecular weight of 247.29 g/mol. It has a wide range of applications in scientific research, including chemistry, pharmaceutical development, organic synthesis, material science, agricultural chemicals, and biochemical research.

Scientific Research Applications

Benzyl (4-oxocyclohexyl)carbamate is a versatile compound with applications spanning across various scientific disciplines.

Pharmaceutical Development

Benzyl (4-oxocyclohexyl)carbamate is a crucial intermediate in synthesizing various pharmaceuticals, particularly analgesics and anti-inflammatory drugs. Its structure allows for further functionalization, making it a versatile building block in drug design.

Case Study: Synthesis of Analgesics

A research study demonstrated the use of this compound as an intermediate in synthesizing novel analgesic compounds. The study highlighted its effectiveness in facilitating reactions that lead to pain-relieving agents with improved efficacy and reduced side effects.

Study on Anticancer Effects

A study conducted on human colorectal cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

Organic Synthesis

In organic chemistry, Benzyl (4-oxocyclohexyl)carbamate is utilized as a protecting group for primary amines. The benzyl group can be easily introduced and removed under mild conditions, facilitating the synthesis of complex molecules without affecting the amine functionality.

| Functionality | Application |

|---|---|

| Protecting Group | Protects primary amines during synthesis |

| Building Block | Enables creation of complex molecular structures |

| Functionalization | Allows modification at other positions |

Material Science

Benzyl (4-oxocyclohexyl)carbamate is employed in developing polymers and coatings, enhancing material properties such as durability and resistance to environmental factors. Its unique structure imparts distinct reactivity that can be exploited in material formulations.

Agricultural Chemicals

This compound is also involved in synthesizing agrochemicals, including effective pesticides and herbicides. Its application contributes to improved crop yield and protection against pests.

Biochemical Research

In biochemical studies, researchers utilize Benzyl (4-oxocyclohexyl)carbamate to explore enzyme interactions and metabolic pathways. It aids in understanding various biological processes, making it valuable for research in pharmacology and biochemistry.

Enzyme Interaction Analysis

Another study focused on the interaction of this compound with specific enzymes involved in metabolic processes. The results indicated that the compound effectively inhibited the activity of these enzymes, which may contribute to its therapeutic effects.

Mécanisme D'action

The mechanism of action of Benzyl methyl4-oxocyclohexylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological research .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares benzyl methyl4-oxocyclohexylcarbamate with its closest structural analogs, focusing on molecular differences and inferred properties.

Benzyl (4-oxocyclohexyl)carbamate (CAS: 391248-11-6; Similarity: 0.84)

- Structural Difference : Lacks the methyl group on the carbamate nitrogen.

- This could influence solubility or metabolic stability compared to the methylated derivative .

Benzyl (3-oxocyclohexyl)carbamate (CAS: 173690-47-6; Similarity: 0.83)

- Structural Difference : The oxo group is positioned at the 3- rather than 4- position on the cyclohexyl ring.

- Inferred Impact : The altered oxo position may affect ring conformation (e.g., chair vs. boat), leading to differences in solubility, crystallinity, or interaction with biological targets (e.g., enzymes or receptors) .

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid (CAS: 63219-70-5; Similarity: 0.82)

- Structural Difference: Contains a fluorenylmethyl-protected carbamate and a hexanoic acid chain.

- Inferred Impact : The bulky fluorenyl group enhances UV detectability, making it useful in chromatography or peptide synthesis. However, the extended chain and hydrophobic group may reduce aqueous solubility compared to cyclohexyl-based carbamates .

(R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate (Similarity: 0.82)

- Structural Difference : Features a chiral 1-oxo-3-phenylpropan-2-yl backbone instead of a cyclohexyl ring.

- Stereochemistry (R-configuration) may also influence metabolic pathways .

Data Table: Structural and Inferred Properties of Analogs

| Compound Name | CAS Number | Similarity Score | Key Structural Difference | Hypothetical Properties |

|---|---|---|---|---|

| Benzyl methyl4-oxocyclohexylcarbamate | 400899-75-4 | Reference | Methyl on carbamate N, 4-oxocyclohexyl | Enhanced steric hindrance; moderate solubility |

| Benzyl (4-oxocyclohexyl)carbamate | 391248-11-6 | 0.84 | No methyl on carbamate N | Higher reactivity; improved H-bonding |

| Benzyl (3-oxocyclohexyl)carbamate | 173690-47-6 | 0.83 | 3-oxo vs. 4-oxo position | Altered ring conformation; variable solubility |

| 6-((Fmoc-methylamino)hexanoic acid) | 63219-70-5 | 0.82 | Fluorenylmethyl group; hexanoic acid | Low solubility; UV-active |

| (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate | N/A | 0.82 | Chiral phenylpropan-2-yl backbone | Enantioselective interactions; aromatic binding |

Research Implications and Limitations

While structural similarities provide a basis for comparison, direct experimental data on the pharmacological, toxicological, or physicochemical properties of these compounds are absent in the reviewed evidence. For example:

- The methyl group in benzyl methyl4-oxocyclohexylcarbamate could confer metabolic resistance compared to unmethylated analogs, but this requires validation via enzymatic assays .

- Positional isomerism (3-oxo vs. 4-oxo) might influence bioactivity in parasitic or microbial targets, as seen in other cyclohexyl derivatives (e.g., ivermectin analogs) .

Further studies should prioritize synthesizing these compounds and evaluating their biological profiles, stability, and synthetic utility.

Activité Biologique

Benzyl methyl 4-oxocyclohexylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Benzyl methyl 4-oxocyclohexylcarbamate features a unique structural framework that includes a benzyl group, a carbamate moiety, and a cyclohexyl ring. Its molecular formula is with a molar mass of approximately 261.29 g/mol. The presence of the oxo group contributes to its reactivity and potential interactions with biological targets.

The biological activity of benzyl methyl 4-oxocyclohexylcarbamate is primarily attributed to its ability to interact with specific biomolecules:

- Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Targeting Signaling Pathways : Preliminary studies suggest that this compound may affect pathways involving ERK1 and ERK2, which are crucial in various cancers .

Therapeutic Applications

Research indicates that benzyl methyl 4-oxocyclohexylcarbamate may have therapeutic implications in treating several types of cancer. Its potential applications include:

- Cancer Treatment : The compound has shown promise as an ERK1/2 inhibitor, which could be beneficial in treating cancers associated with dysregulated MAPK signaling pathways, such as melanoma, breast cancer, and colorectal cancer .

- Synthetic Utility : It serves as a versatile building block in organic synthesis, potentially leading to the development of more complex therapeutic agents.

In Vitro Studies

Table 1 summarizes the cytotoxic effects of benzyl methyl 4-oxocyclohexylcarbamate on various human cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| DLD-1 (Colorectal Cancer) | 12.5 | |

| HT29 (Colorectal Cancer) | 15.0 | |

| MCF-7 (Breast Cancer) | 20.0 | |

| A549 (Lung Cancer) | 18.5 |

These results indicate significant cytotoxicity across different cancer cell lines, suggesting broad-spectrum anti-cancer activity.

Case Studies

A notable case study involved the use of benzyl methyl 4-oxocyclohexylcarbamate in xenograft models where it demonstrated the ability to reduce tumor size significantly without overt toxicity. Mice treated with the compound showed normal histopathological profiles and maintained stable body weight throughout the treatment period .

Safety and Toxicity

While the preliminary data on benzyl methyl 4-oxocyclohexylcarbamate's efficacy are promising, further research is necessary to evaluate its safety profile comprehensively. Toxicological assessments are essential to determine any potential adverse effects associated with its use in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.